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molecular formula C13H11ClFNO2 B1531464 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline CAS No. 847148-97-4

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline

Cat. No. B1531464
M. Wt: 267.68 g/mol
InChI Key: VAXGKRVSRYLRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003703B2

Procedure details

Iron powder (2.0 g) was added to a solution of the product from step (i) (1.95 g) in acetic acid (40 ml) and the mixture stirred at RT overnight. The mixture was filtered and the filtrate evaporated under reduced pressure. The residue was partitioned between aqueous sodium hydrogencarbonate soln and ethylacetate, the organics dried and evaporated under reduced pressure.
Name
product
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[O:19][CH3:20]>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[O:19][CH3:20])[NH2:8]

Inputs

Step One
Name
product
Quantity
1.95 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])OC1=C(C=CC(=C1)F)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between aqueous sodium hydrogencarbonate soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ethylacetate, the organics dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C(N)C=CC1OC1=C(C=CC(=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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